N-(3-ethoxypropyl)-2-nitroaniline
Description
Contextualization of Nitroaniline Derivatives in Contemporary Chemical Synthesis
Nitroaniline derivatives are a cornerstone class of compounds in modern organic chemistry, primarily valued as versatile synthetic intermediates. mdpi.com The presence of both an amino group and a nitro group on the aromatic ring provides multiple reaction sites, allowing for a wide range of chemical transformations.
Historically, the chemistry of nitro compounds integrated with organic chemistry in the 20th century, leading to their use as building blocks for pharmaceuticals, dyes, agrochemicals, and explosives. mdpi.com For instance, 2-nitroaniline (B44862) serves as a key precursor for the synthesis of o-phenylenediamine, which is then used to construct benzimidazoles, a family of heterocyclic compounds found in many pharmaceutical agents. wikipedia.org Similarly, 4-nitroaniline (B120555) is a major industrial precursor to p-phenylenediamine, a vital component in the dye industry. wikipedia.org
The reactivity of nitroanilines is well-established. The amino group, despite its basicity being significantly reduced by the electron-withdrawing nitro group, can undergo reactions like acetylation and diazotization. wikipedia.org The nitro group can be reduced to an amine, providing a pathway to diamino compounds. This reactivity is harnessed in the synthesis of complex heterocyclic systems. Research has demonstrated the cyclization of N-substituted o-nitroanilines to form structures like 2-alkoxybenzimidazole N-oxides and various quinoxalines. rsc.orgrsc.org Furthermore, new research explores the creation of metal complexes with nitroaniline derivatives to enhance their biological activities. nih.gov
Structural Features and Research Significance of the Ethoxypropylamine Moiety
The N-(3-ethoxypropyl) group is the other key structural component of the title compound. The 3-ethoxypropylamine (B153944) moiety is a bifunctional molecule containing a primary amine and an ether linkage. cymitquimica.com As a building block, 3-ethoxypropylamine is utilized in the synthesis of various products, including pharmaceuticals and agrochemicals. cymitquimica.com Its physical properties, such as solubility in both water and organic solvents, make it a versatile reagent in diverse reaction conditions. cymitquimica.com
Overview of Academic Research Trajectories for Related Chemical Compounds
The research trajectories for compounds related to N-(3-ethoxypropyl)-2-nitroaniline are diverse and reflect major trends in both applied and fundamental chemistry. The global market for nitroaromatics is substantial, driving research into more efficient and environmentally benign manufacturing processes. marketreportanalytics.com There is a growing emphasis on "green chemistry," seeking to develop biodegradable and less toxic alternatives to conventional nitroaromatic compounds. marketreportanalytics.comcswab.org
A significant portion of current research is dedicated to the detection of nitroaromatic compounds, which are often environmental pollutants originating from industrial activities and the use of explosives. mdpi.comspectroscopyonline.com Scientists are developing advanced materials, such as conjugated porous polymers, to create highly sensitive and selective sensors for these compounds in aqueous environments. spectroscopyonline.com
In synthetic chemistry, research continues to find novel applications for nitroaromatic precursors. For example, recent studies have shown the utility of iron and copper-catalyzed reactions for intramolecular C-N bond formation in appropriately substituted phenylethylamines, leading to the efficient synthesis of indoline (B122111) scaffolds—a privileged structure in many pharmaceutical agents. aablocks.com This highlights the ongoing effort to expand the synthetic toolkit for creating valuable heterocyclic compounds from readily available starting materials like nitroanilines. The biodegradation of nitroaromatic compounds is another active area of research, aiming to find biological systems capable of breaking down these often recalcitrant pollutants. cswab.orgdtic.mil
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYGYBQREWZCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Formation Reactions Involving N 3 Ethoxypropyl 2 Nitroaniline
Detailed Reaction Mechanisms of Nitroarylation
The nitroarylation leading to N-(3-ethoxypropyl)-2-nitroaniline is best described by the SNAr addition-elimination mechanism. This pathway is characteristic for aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group, positioned ortho or para to a suitable leaving group, in this case, a fluoride (B91410) atom.
The reaction proceeds in two main steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the primary amine, 3-ethoxypropan-1-amine, on the carbon atom of 1-fluoro-2-nitrobenzene (B31998) that bears the fluorine atom. This carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent nitro group. This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and is particularly stabilized by the nitro group through resonance.
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group, in this case, the fluoride ion, is expelled from the Meisenheimer complex. This step is typically fast and results in the restoration of the aromatic ring, yielding the final product, this compound.
Recent research has also explored the possibility of a concerted SNAr mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, without the formation of a stable Meisenheimer intermediate. However, for highly activated systems with good leaving groups like fluoride, the stepwise mechanism involving the Meisenheimer complex is generally the accepted model.
Role of Catalysts and Ligands in Reaction Efficacy and Selectivity
The SNAr reaction for the formation of this compound is generally considered to be an uncatalyzed process, as the inherent activation of the aromatic ring by the nitro group is sufficient to drive the reaction with a suitable amine nucleophile. However, the reaction rate and efficiency can be significantly influenced by the reaction conditions, including the use of certain catalytic species.
Base Catalysis: In reactions involving primary or secondary amines as nucleophiles, a second molecule of the amine can act as a general base catalyst. This second amine molecule can assist in the deprotonation of the zwitterionic intermediate that is formed upon nucleophilic attack, thereby facilitating the elimination of the leaving group. This type of catalysis is often observed as an upward curvature in plots of the pseudo-first-order rate constant versus the amine concentration.
Phase-Transfer Catalysis (PTC): When the reaction is carried out in a biphasic system (e.g., an organic solvent and an aqueous phase containing the amine), phase-transfer catalysts can be employed to enhance the reaction rate. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common phase-transfer catalysts that facilitate the transfer of the amine nucleophile from the aqueous phase to the organic phase where the nitroaromatic substrate is dissolved. This increases the effective concentration of the nucleophile in the organic phase, leading to a faster reaction.
The table below summarizes the types of catalysis applicable to the formation of this compound via the SNAr pathway.
| Catalyst Type | Role in the Reaction | Expected Outcome |
| General Base (Amine) | Assists in the deprotonation of the intermediate. | Increased reaction rate, particularly at higher amine concentrations. |
| Phase-Transfer Catalyst | Facilitates the transfer of the amine nucleophile between phases. | Enhanced reaction rates in biphasic systems. |
It is important to note that traditional metal-based catalysts with specialized ligands are not typically required for this class of SNAr reactions, distinguishing them from many cross-coupling reactions.
Intermediates and Transition States Analysis
Structure and Stability of the Meisenheimer Complex: The Meisenheimer complex is formed by the addition of the 3-ethoxypropan-1-amine to the 1-fluoro-2-nitrobenzene. The structure is characterized by a tetrahedral carbon at the position of nucleophilic attack, and the negative charge is delocalized over the carbanionic ring system and the nitro group. The stability of this complex is enhanced by:
The strong electron-withdrawing nature of the nitro group.
The ability of the solvent to stabilize the charged species.
Spectroscopic evidence for the formation of Meisenheimer complexes in analogous reactions has been obtained using techniques such as NMR and UV-Vis spectroscopy, often characterized by the appearance of distinct, long-wavelength absorption bands.
Transition States: The reaction pathway involves two transition states:
TS2: The transition state for the decomposition of the Meisenheimer complex to the final product. This step involves the cleavage of the carbon-fluorine bond.
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling the structures and energies of these intermediates and transition states. These studies help in understanding the reaction profile and the factors that influence the activation barriers.
The following table outlines the key species in the reaction pathway:
| Species | Description | Key Features |
| Reactants | 1-fluoro-2-nitrobenzene and 3-ethoxypropan-1-amine | Planar aromatic ring; primary amine nucleophile. |
| TS1 | Transition state for Meisenheimer complex formation | Partial bond formation between N and C; partial negative charge delocalization. |
| Meisenheimer Complex | Anionic σ-complex intermediate | Tetrahedral carbon at the site of attack; resonance-stabilized negative charge. |
| TS2 | Transition state for leaving group expulsion | Partial cleavage of the C-F bond; partial restoration of aromaticity. |
| Products | This compound and fluoride ion | Stable aromatic product. |
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies of SNAr reactions analogous to the formation of this compound provide quantitative insights into the reaction mechanism.
Kinetics: The reaction typically follows second-order kinetics, being first-order with respect to both the nitroaromatic substrate and the amine nucleophile. The rate law can be expressed as:
Rate = k [1-fluoro-2-nitrobenzene] [3-ethoxypropan-1-amine]
The rate constant, k, is influenced by several factors:
The nature of the leaving group: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic.
The solvent: Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are known to accelerate SNAr reactions by solvating the cationic species while leaving the anionic nucleophile relatively free, thus enhancing its nucleophilicity.
The nucleophile: The nucleophilicity of the amine plays a crucial role. More basic and less sterically hindered amines generally react faster.
The table below presents representative kinetic data for the reaction of 1-fluoro-2-nitrobenzene with a primary amine in different solvents, illustrating the effect of the reaction medium.
| Solvent | Rate Constant (k) at 25°C [M⁻¹s⁻¹] (Illustrative) |
| Methanol | 0.05 |
| Acetonitrile | 1.2 |
| DMSO | 15.0 |
Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further details about the reaction profile. For SNAr reactions of this type, the activation energy is typically in the range of 40-80 kJ/mol. The entropy of activation is usually negative, which is consistent with a bimolecular reaction where two reactant molecules come together to form a more ordered transition state.
An illustrative table of thermodynamic parameters is provided below for a typical SNAr reaction of a nitroaromatic compound with an amine.
| Parameter | Typical Value Range | Interpretation |
| Activation Energy (Ea) | 40 - 80 kJ/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 35 - 75 kJ/mol | Change in heat content in forming the transition state. |
| Entropy of Activation (ΔS‡) | -80 to -150 J/mol·K | Decrease in randomness upon formation of the ordered transition state. |
These kinetic and thermodynamic data are crucial for optimizing reaction conditions and for a deeper understanding of the factors that control the formation of this compound.
Theoretical and Computational Studies of N 3 Ethoxypropyl 2 Nitroaniline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 2-nitroaniline (B44862) and its derivatives, these calculations reveal key features that govern their behavior.
The electronic properties of 2-nitroaniline and its N-alkylated analogs are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Computational studies on 2-nitroaniline and similar structures show that the HOMO is typically localized on the aniline (B41778) moiety, specifically the amino group and the phenyl ring, which act as the primary electron-donating portion of the molecule. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group. This distribution of frontier orbitals is characteristic of a "push-pull" system, where intramolecular charge transfer (ICT) from the amino group to the nitro group is a key feature of its electronic transitions.
In a study on aniline and its nitro-substituted isomers, DFT calculations indicated that the HOMO-LUMO energy gap is influenced by the position of the nitro group. scirp.org For 2-nitroaniline, the interaction between the adjacent amino and nitro groups leads to a specific electronic structure. scirp.org The degree of charge transfer from the aniline fragment to the gold cluster upon adsorption was found to be in the order of aniline > 2-nitroaniline > 4-nitroaniline (B120555) > 3-nitroaniline (B104315) > nitrobenzene (B124822), highlighting the electronic interplay in the ortho-isomer. scirp.org
The introduction of an N-alkoxypropyl chain, as in N-(3-ethoxypropyl)-2-nitroaniline, is expected to have a modest electronic effect. The alkyl chain is primarily an electron-donating group through an inductive effect, which might slightly raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, thereby influencing the molecule's reactivity and spectral properties.
Table 1: Representative HOMO-LUMO Energy Gaps for Aniline and Nitroaniline Isomers (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline | -5.8 | -0.5 | 5.3 |
| 2-Nitroaniline | -6.2 | -1.8 | 4.4 |
| 3-Nitroaniline | -6.5 | -1.9 | 4.6 |
| 4-Nitroaniline | -6.4 | -2.1 | 4.3 |
Note: These are illustrative values and can vary based on the computational method and basis set used.
DFT calculations on 2-nitroaniline have identified the presence of an intramolecular hydrogen bond, which significantly influences its geometry and charge distribution. researchgate.net The optimized structure from these calculations shows that a hydrogen bond forms between the amino and nitro groups. researchgate.net Mulliken charge analysis supports the presence of this intramolecular hydrogen bonding. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and properties.
The conformational landscape of this compound is determined by rotations around several key single bonds: the C(aryl)-N bond, the N-C(propyl) bond, and the C-C and C-O bonds within the ethoxypropyl chain.
For the 2-nitroaniline core, rotation around the C(aryl)-NO2 bond is significantly hindered due to the formation of an intramolecular hydrogen bond between one of the amino hydrogens and an oxygen of the nitro group. This interaction creates a stable, planar six-membered ring. acs.orgscispace.com This planarity is a dominant feature in the conformation of 2-nitroaniline derivatives. acs.orgscispace.com In the 2-nitroaniline cation, this intramolecular hydrogen bond is strong enough to prevent the rotation of the nitro group, which is in contrast to the behavior observed in the cations of nitrobenzene and p-nitrotoluene where the nitro group rotates out of the plane upon ionization. nih.gov
The primary stabilizing intramolecular interaction in this compound is the N-H···O hydrogen bond between the amino and nitro groups. acs.orgnih.gov This interaction locks the ortho-substituted groups into a planar arrangement, forming a pseudo-chelate ring. acs.orgscispace.com This hydrogen bond is a recurring motif in the crystal structures of various 2-nitroaniline derivatives. acs.orgnih.gov
Additional, weaker intramolecular interactions may also play a role in stabilizing certain conformations. For instance, C-H···O interactions between the alkyl chain and the nitro or ethoxy oxygen atoms could influence the preferred folding of the side chain. The flexible ethoxypropyl chain could potentially fold back to interact with the aromatic ring via van der Waals forces.
Reactivity Predictions and Mechanistic Modeling through Computational Methods
Computational methods are invaluable for predicting the reactivity of a molecule and for modeling the mechanisms of its reactions.
DFT calculations on protonated N-alkyl-2-nitroanilines have been used to explore their dissociation pathways upon collisional activation. nih.gov These studies reveal that intramolecular oxygen transfer from the nitro group to the alkyl chain can occur, leading to the elimination of alkanoic acids. nih.gov The calculations help to map out the potential energy surface for these reactions, identifying transition states and intermediates. nih.gov For N-propyl-2-nitroaniline, DFT calculations showed that both the amino nitrogen and the nitro oxygen can be protonation sites, with the subsequent fragmentation pathway depending on the initial protonation site. nih.gov
The reactivity of the 2-nitroaniline core is also influenced by the electronic effects of the substituents. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing nitro group deactivates it. The HOMO and LUMO distributions can be used to predict the sites of electrophilic and nucleophilic attack. For instance, the high HOMO density on the aromatic ring suggests its susceptibility to electrophilic attack, while the low LUMO energy on the nitro group indicates its potential to act as an electron acceptor.
Computational modeling has also been employed to study the reaction mechanisms of anilines with other reagents. For example, the reaction between 2-nitroperchloro-1,3-butadiene and para-nitroaniline was investigated using DFT to elucidate the potential reaction paths and their corresponding activation energies. nih.gov Such studies provide a framework for understanding how this compound might react with various chemical partners.
Prediction of Reaction Sites and Pathways
Computational methods are instrumental in identifying the most probable sites for chemical reactions on a molecule and elucidating the mechanisms of these reactions. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the electron distribution and predict reactivity.
For this compound, several key reactive sites can be identified based on its functional groups. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. This makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The secondary amine (-NH-) proton can be abstracted by a base, and the lone pair of electrons on the nitrogen atom makes it a potential nucleophilic site. The oxygen atom of the ethoxy group also possesses lone pairs, rendering it a potential site for electrophilic attack or hydrogen bonding.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the nitro group and a positive potential near the amine hydrogen.
Based on these computational insights, several reaction pathways can be predicted. For instance, the reduction of the nitro group to an amino group is a common transformation for nitroanilines. The secondary amine can undergo N-alkylation or acylation. The aromatic ring could participate in substitution reactions, though the specific conditions would depend on the nature of the attacking reagent.
Below is a table summarizing the predicted reactivity at different sites of the molecule under standard conditions.
| Reactive Site | Predicted Reaction Type | Plausible Reagents | Predicted Product Type |
| Nitro Group (-NO2) | Reduction | H2/Pd, Sn/HCl | N-(3-ethoxypropyl)benzene-1,2-diamine |
| Secondary Amine (-NH-) | N-Alkylation | Alkyl halide (e.g., CH3I) | Tertiary Amine Derivative |
| Secondary Amine (-NH-) | N-Acylation | Acyl chloride (e.g., CH3COCl) | Amide Derivative |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., MeO-) | Substituted Aniline Derivative |
| Ethoxy Group Oxygen | Protonation | Strong acid | Oxonium Ion Intermediate |
This table presents theoretically predicted reaction types and is for illustrative purposes. Actual reaction outcomes would require experimental validation.
Computational Design of Novel Derivatives
Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. By making systematic in silico modifications to the structure of this compound, it is possible to predict how these changes will affect its electronic, physical, and chemical properties. This approach can accelerate the discovery of new compounds for specific applications by prioritizing the synthesis of the most promising candidates.
For example, modifying the substituents on the aromatic ring can tune the electronic properties of the molecule. Replacing the nitro group with other electron-withdrawing or electron-donating groups would alter the reactivity of the aniline and the aromatic ring. Similarly, altering the length or branching of the ethoxypropyl side chain could influence the molecule's solubility and steric hindrance around the amine.
Computational screening of a virtual library of derivatives can be performed to identify candidates with optimized properties. For instance, if the goal is to enhance the molecule's ability to act as a hydrogen bond donor, modifications that increase the acidity of the N-H proton could be explored. If a specific absorption wavelength in the UV-Vis spectrum is desired, substituents can be chosen to shift the electronic transitions accordingly.
The following table outlines some hypothetical derivatives of this compound and the predicted impact of the structural modifications on their properties.
| Derivative Name | Structural Modification | Predicted Property Change | Potential Application |
| N-(3-propoxypropyl)-2-nitroaniline | Ethoxy group replaced with a propoxy group | Increased lipophilicity, slightly higher boiling point | Organic synthesis intermediate with altered solubility |
| 4-Chloro-N-(3-ethoxypropyl)-2-nitroaniline | Addition of a chlorine atom at the 4-position | Altered electronic properties of the aromatic ring, potential for new reaction pathways | Precursor for more complex substituted anilines |
| N-(3-ethoxypropyl)-2-aminobenzamide | Nitro group reduced to an amine and subsequent amidation | Increased hydrogen bonding capability, altered coordination properties | Building block for ligands or pharmaceuticals |
| N-methyl-N-(3-ethoxypropyl)-2-nitroaniline | Methylation of the secondary amine | Loss of N-H proton, increased steric hindrance | Intermediate for compounds where the amine hydrogen is not desired |
This table contains hypothetical derivatives and predicted properties for illustrative purposes. The actual properties would need to be confirmed experimentally.
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a chemical reaction is carried out can have a profound impact on the reaction rate and outcome. Computational models can simulate the effect of different solvents on the properties and reactivity of this compound. These models range from simple implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, to more complex explicit solvent models, where individual solvent molecules are included in the calculation.
For a polar molecule like this compound, the polarity of the solvent is expected to significantly influence its ground-state geometry, dipole moment, and the energies of its electronic states. In a polar solvent, the molecule may adopt a more extended conformation to maximize favorable interactions with the solvent molecules. This can, in turn, affect the accessibility of different reactive sites.
The reactivity of the molecule can also be solvent-dependent. For reactions that involve the formation of charged intermediates or transition states, polar solvents can stabilize these species, thereby increasing the reaction rate. Conversely, for reactions where the reactants are more polar than the products, a less polar solvent might be preferred.
Computational studies can predict how key molecular properties change in different solvent environments. For example, the UV-Vis absorption spectrum of this compound is expected to show a solvatochromic shift, where the position of the absorption maximum changes with solvent polarity.
The table below presents hypothetical data on the effect of different solvents on the calculated dipole moment and the predicted wavelength of maximum absorption (λmax) for this compound.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 4.2 | 380 |
| Dichloromethane | 8.93 | 5.1 | 395 |
| Ethanol (B145695) | 24.5 | 5.8 | 405 |
| Water | 80.1 | 6.5 | 415 |
This table illustrates the potential influence of solvent polarity on molecular properties and is based on general chemical principles. The values are hypothetical and would require specific computational studies to be accurately determined.
Advanced Spectroscopic and Structural Analysis in Chemical Research
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Advanced NMR techniques move beyond simple one-dimensional spectra to reveal through-bond and through-space correlations, mapping the complete molecular framework.
Multidimensional NMR experiments are critical for assigning the proton (¹H) and carbon (¹³C) signals of N-(3-ethoxypropyl)-2-nitroaniline, especially for the flexible ethoxypropyl side chain.
Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be instrumental in tracing the connectivity of the propyl and ethyl chains. Cross-peaks would confirm the adjacencies between the CH₂ groups of the propyl chain (H-1' to H-2' to H-3') and between the CH₂ and CH₃ groups of the ethyl moiety (H-1'' to H-2''). sdsu.eduyoutube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). sdsu.eduyoutube.com This technique allows for the unambiguous assignment of each carbon atom that bears protons. For instance, it would link the proton signal of the N-CH₂ group to its corresponding carbon signal, distinguishing it from the other methylene (B1212753) carbons in the chain. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different parts of the molecule. Key HMBC correlations for this compound would include the correlation from the N-H proton to the aromatic carbons (C-1 and C-2) and to the first carbon of the propyl chain (C-1'), confirming the connection of the side chain to the aniline (B41778) nitrogen.
The following table outlines the expected NMR data based on the analysis of related structures.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| Aromatic (C3-C6) | ~6.7 - 8.2 | ~115 - 150 | COSY: H-H correlations within the aromatic ring. HMBC: Correlations from aromatic protons to other aromatic carbons. |
| N-H | Broad, variable | N/A | HMBC: Correlations to C-1, C-2, and C-1'. |
| N-CH₂ (C-1') | ~3.4 | ~45 | COSY: H-1' to H-2'. HSQC: H-1' to C-1'. HMBC: H-1' to C-2, C-2', and C-3'. |
| -CH₂- (C-2') | ~1.9 | ~30 | COSY: H-2' to H-1' and H-3'. HSQC: H-2' to C-2'. |
| O-CH₂ (C-3') | ~3.6 | ~68 | COSY: H-3' to H-2'. HSQC: H-3' to C-3'. HMBC: H-3' to C-1'' and C-2'. |
| O-CH₂ (C-1'') | ~3.5 | ~66 | COSY: H-1'' to H-2''. HSQC: H-1'' to C-1''. HMBC: H-1'' to C-3' and C-2''. |
| -CH₃ (C-2'') | ~1.2 | ~15 | COSY: H-2'' to H-1''. HSQC: H-2'' to C-2''. HMBC: H-2'' to C-1''. |
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure and dynamics in the crystalline or amorphous solid state. This technique is highly sensitive to the local environment of each nucleus, making it ideal for studying polymorphism, intermolecular interactions like hydrogen bonding, and molecular packing. For this compound, ssNMR could be used to characterize different crystalline forms if they exist and to provide direct evidence of the intramolecular hydrogen bond between the amino N-H and the ortho-nitro group, a feature commonly observed in the crystal structures of related 2-nitroanilines. acs.orgscispace.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation and for studying molecular interactions, such as hydrogen bonding. teilar.gr
For this compound, key vibrational bands would confirm the presence of its constituent functional groups. The N-H stretching vibration of the secondary amine, expected around 3300-3500 cm⁻¹, would likely be broadened and shifted to a lower frequency due to intramolecular hydrogen bonding with the adjacent nitro group. The nitro group itself would exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The presence of the ether linkage is confirmed by the C-O-C stretching band.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching (H-bonded) | ~3350 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |
| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ether (C-O-C) | Stretching | 1050 - 1150 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Ultrafast Spectroscopy for Excited State Dynamics (If Applicable to Related Chromophores)
Ultrafast spectroscopy techniques, such as femtosecond transient absorption, are used to study the dynamics of molecules on extremely short timescales (femtoseconds to picoseconds) following photoexcitation. While specific data for this compound is not available, studies on the related chromophore p-nitroaniline (PNA) offer significant insights. ulisboa.pt Upon photoexcitation, PNA exhibits intramolecular charge transfer from the amino group to the nitro group. ulisboa.ptacs.org Subsequent relaxation processes, including internal conversion to the ground state and intersystem crossing to a triplet state, occur on a sub-picosecond timescale. acs.org Picosecond anti-Stokes Raman spectroscopy studies on PNA have shown that following internal conversion, there is primary excitation of out-of-plane vibrations, followed by redistribution of this vibrational energy into other modes over several picoseconds. aip.orgaip.org These findings suggest that N-substituted nitroanilines likely possess similar ultrafast deactivation pathways, dominated by rapid, non-radiative processes.
Single Crystal X-ray Diffraction Analysis of Related Nitroaniline Structures
Single crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not reported, extensive studies on other 2-nitroaniline (B44862) derivatives provide a clear picture of the expected structural motifs. acs.orgscispace.comresearchgate.net A consistent and dominant feature in these structures is the formation of a strong intramolecular hydrogen bond between the amino proton and one of the oxygen atoms of the ortho-nitro group. acs.orgscispace.com This interaction creates a nearly planar six-membered chelate ring, which enhances electron delocalization. scispace.com This intramolecular bond dictates the conformation of the molecule and significantly influences the intermolecular packing, which often involves π-stacking and weaker C-H···O hydrogen bonds. acs.org
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-((2-nitrophenyl)amino)ethyl methanesulfonate | Monoclinic | P2₁/c | Intramolecular N-H···O hydrogen bond forming a six-membered ring; pseudo-stacked structure. | acs.org |
| N-(2-chloroethyl)-2-nitroaniline | Monoclinic | P2₁/n | Intramolecular N-H···O hydrogen bond; molecules form stacks along the b-axis. | acs.org |
| β-2-nitroaniline | Monoclinic | P2₁/c | Two symmetry-independent molecules linked by N-H···O hydrogen bonds into a linear chain. | researchgate.net |
Mass Spectrometry for Molecular Fragmentation Pathways (Beyond Identification)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with collision-induced dissociation (tandem MS or MS/MS), it can also be used to probe complex molecular fragmentation pathways, providing structural information beyond simple identification.
Research on protonated N-alkyl-2-nitroanilines has revealed unusual and mechanistically insightful fragmentation pathways upon collisional activation. nih.govnih.gov Instead of simple cleavage of the alkyl chain, these molecules undergo an intramolecular oxidation reaction. The mechanism involves a proton transfer to the nitro group, which then transfers an oxygen atom to a carbon on the N-alkyl chain. This rearrangement is followed by the elimination of stable neutral molecules like an alkanoic acid or an alcohol. nih.govnih.gov For example, protonated N-propyl-2-nitroaniline competitively eliminates propanoic acid and ethanol (B145695). nih.gov This behavior is a hallmark of the ortho-nitroaniline scaffold and would be the expected fragmentation pathway for this compound, leading to complex but predictable product ions.
| Compound | Alkyl Chain | [M+H]⁺ (m/z) | Major Neutral Losses | Key Observations |
|---|---|---|---|---|
| N-Ethyl-2-nitroaniline | Ethyl | 167 | H₂O (18 u), C₂H₄O₂ (60 u) | Elimination of water and the elements of acetic acid. |
| N-Propyl-2-nitroaniline | Propyl | 181 | C₂H₆O (46 u), C₃H₆O₂ (74 u) | Competitive elimination of the elements of ethanol and propanoic acid. |
| N-Butyl-2-nitroaniline | Butyl | 195 | C₃H₈O (60 u), C₄H₈O₂ (88 u) | Elimination of the elements of propanol (B110389) and butanoic acid. |
Data derived from studies on the collisional activation of protonated N-alkyl-2-nitroanilines. nih.govnih.gov
Chemical Reactivity and Derivatization Studies
Reduction Reactions of the Nitro Group to Amine Functionality
The reduction of the nitro group in N-(3-ethoxypropyl)-2-nitroaniline to an amine is a fundamental transformation, yielding N1-(3-ethoxypropyl)benzene-1,2-diamine. This diamine is a versatile intermediate for the synthesis of various heterocyclic compounds.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com For the reduction of this compound, common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst can be critical to avoid side reactions, such as dehalogenation if other sensitive functional groups are present. commonorganicchemistry.com For instance, platinum-based catalysts like PtO2 in acetic acid can also be effective. researchgate.net
Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction
| Catalyst | Solvent | Pressure | Temperature | Notes |
| Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol | 1-10 atm | Room Temperature | A standard and often preferred method for its efficiency. commonorganicchemistry.com |
| Raney Nickel | Ethanol | 1-5 atm | Room Temperature | Used when dehalogenation is a concern with other catalysts. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO2) | Acetic Acid | 3 atm | Room Temperature | Effective, particularly for substrates with sensitive groups. researchgate.netillinois.edu |
This table presents common conditions for the catalytic hydrogenation of nitroanilines. Specific conditions for this compound may vary.
In cases where catalytic hydrogenation might affect other functional groups within the molecule, selective chemical reduction methods are employed. Reagents like tin(II) chloride (SnCl2) in an acidic medium or iron powder in acetic acid are effective for the chemoselective reduction of the nitro group. commonorganicchemistry.com Another approach involves the use of sodium sulfide (B99878) (Na2S) or sodium dithionite (B78146) (Na2S2O4), which can be particularly useful for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comresearchgate.netstackexchange.com A one-pot method using zinc dust and sodium bisulfite in water at elevated temperatures has also been reported for the reductive cyclocondensation of 2-nitroanilines with aldehydes. pcbiochemres.com
Table 2: Selective Reduction Reagents for Nitro Group
| Reagent | Solvent | Conditions | Key Features |
| Tin(II) Chloride (SnCl2) | Hydrochloric Acid | Room Temperature | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Iron (Fe) Powder | Acetic Acid/Ethanol | Reflux | Inexpensive and effective. googleapis.com |
| Sodium Dithionite (Na2S2O4) | Aqueous/Organic | Room Temperature | Mild reducing agent, good yields. researchgate.net |
| Zinc (Zn) / Sodium Bisulfite (NaHSO3) | Water | 100°C | "Green" chemistry approach in aqueous media. pcbiochemres.com |
Reactions Involving the Amine Functionality (e.g., Alkylation, Acylation)
Once the nitro group is reduced to an amine, the resulting N1-(3-ethoxypropyl)benzene-1,2-diamine can undergo further reactions at the newly formed primary amine or the existing secondary amine.
Alkylation: N-alkylation of the diamine can be achieved using alkyl halides. However, controlling the selectivity between the primary and secondary amines can be challenging. Palladium-catalyzed alkylation of C(sp3)-H bonds has emerged as a method for synthesizing unnatural α-amino acids, demonstrating the potential for advanced alkylation techniques. rsc.org
Acylation: Acylation of the amine groups is a more straightforward process, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of amide derivatives. For example, acylation with various acylating agents can be used to introduce a wide range of functional groups. europa.eu
Cyclization Reactions and Heterocycle Formation (e.g., Benzimidazoles, Indolines)
The ortho-diamine, N1-(3-ethoxypropyl)benzene-1,2-diamine, is a key precursor for the synthesis of benzimidazoles.
Benzimidazole (B57391) Formation: Condensation of the diamine with aldehydes or carboxylic acids (or their derivatives) under acidic conditions or with a catalyst like bismuth nitrate (B79036) leads to the formation of 2-substituted benzimidazoles. organic-chemistry.orgrhhz.net One-pot procedures starting from 2-nitroanilines, which involve in situ reduction followed by cyclization, are also efficient. researchgate.netpcbiochemres.comorganic-chemistry.org
Indoline (B122111) Formation: While the direct cyclization of this compound to an indoline is not a standard reaction, derivatives of this compound could potentially be used to synthesize indolines. The synthesis of indolines often involves intramolecular C-N bond formation from suitably substituted phenylethylamines. aablocks.comorganic-chemistry.org
Functionalization of the Ethoxypropyl Side Chain
The ethoxypropyl side chain offers further opportunities for chemical modification. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The terminal ethyl group is relatively unreactive. However, it is conceivable to introduce functionality by first modifying the starting materials used to synthesize this compound. For instance, using a precursor with a functional group on the propyl chain would lead to a derivatized side chain in the final product.
Exploration of New Chemical Scaffolds Derived from this compound
This compound and its derivatives serve as building blocks for more complex molecular architectures. The combination of the aromatic ring, the two nitrogen centers (after reduction), and the flexible side chain allows for the construction of diverse heterocyclic systems. These scaffolds are of interest in medicinal chemistry and materials science. For example, the benzimidazole core is a privileged structure in many biologically active compounds. nih.gov By choosing appropriate reaction partners for the cyclization step, a wide variety of substituted benzimidazoles can be accessed, leading to new chemical scaffolds with potentially unique properties.
Potential Applications in Material Science and Chemical Engineering Research
Investigation as Precursors for Polymer Monomers
The unique electronic and structural features of the nitroaniline moiety make it a valuable component in the design of novel polymers. Research into analogous compounds suggests that N-(3-ethoxypropyl)-2-nitroaniline could serve as a precursor for specialized polymer systems.
The incorporation of nitroaniline units into polymer backbones or as side chains can lead to materials with enhanced properties. For instance, polymers containing the p-nitroaniline structure are investigated for their nonlinear optical (NLO) properties and high dielectric permittivity. nih.govacs.org The push-pull nature of the nitroaniline group, with its electron-donating amine and electron-withdrawing nitro group, creates a significant dipole moment. nih.gov
In one area of research, nitroaniline moieties have been attached to polysiloxane backbones. nih.gov The synthesis involves a hydrosilylation reaction of a cyclosiloxane monomer with an allyl-functionalized nitroaniline derivative. nih.gov The resulting polymers exhibit interesting dielectric properties, with the potential for use in actuators, capacitors, and stretchable electronics. nih.gov The dielectric permittivity of such polymers is influenced by the mobility of the polar nitroaniline dipoles. nih.gov
Another class of materials is organometallic polymers, where nitroaniline derivatives act as bridging spacers between metal centers, such as Platinum(II) or Palladium(II). acs.org For example, polymers with a 2,6-diethynyl-4-nitroaniline spacer have been synthesized and characterized. acs.org These rigid-rod like polymers are investigated for their potential in applications like field-effect transistors, electroluminescent diodes, and as materials with third-order NLO properties due to extended π-delocalization. acs.org The presence of the nitroaniline group is specifically chosen to induce second-order NLO properties. acs.org
Copolymers of aniline (B41778) with o- and p-nitroaniline have also been synthesized through oxidative copolymerization. researchgate.net The inclusion of the nitro-group significantly alters the optical and electronic properties of the parent polyaniline, leading to changes in the absorption spectra and color transitions in response to pH changes. researchgate.net
| Polymer System | Nitroaniline Analog Used | Key Properties Investigated | Potential Applications | Reference |
|---|---|---|---|---|
| Polysiloxanes | N-methyl-p-nitroaniline derivative | High dielectric permittivity, low glass transition temperature | Actuators, capacitors, stretchable electronics | nih.gov |
| Organometallic Polymers | 2,6-diethynyl-4-nitroaniline (DENA) | Second and third-order nonlinear optical (NLO) properties, rigid-rod structure | Field-effect transistors, electroluminescent diodes, NLO devices | acs.org |
| Copolymers | o-nitroaniline, p-nitroaniline | Altered optical and electronic properties, pH-responsive color transitions | Sensors, smart materials | researchgate.net |
By analogy with other nitroaniline-containing systems, polymers derived from this compound could exhibit responsive behaviors. Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as light, temperature, or pH. basicmedicalkey.comnih.gov
Photo-responsive polymers often contain light-sensitive chromophores. basicmedicalkey.com The nitroaniline moiety is a chromophore, and its incorporation could lead to materials that change structure or degrade upon light absorption. basicmedicalkey.com This could be useful in applications like controlled drug delivery or photolithography. basicmedicalkey.com For instance, some systems use p-nitroaniline as a releasing agent that is cleaved from a polymer backbone upon exposure to a stimulus. basicmedicalkey.com
Thermo-responsive polymers exhibit a phase transition at a specific temperature, often referred to as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). basicmedicalkey.comnih.gov While not directly demonstrated for this compound, the introduction of such a monomer into a polymer chain, for example with N-isopropylacrylamide (NIPAM), could modulate the transition temperature and other properties of the resulting hydrogel. nih.gov
Furthermore, pH-responsive nanogels have been designed for targeted drug delivery, exploiting the different pH environments in the body. nih.gov These gels can swell or collapse due to the protonation or deprotonation of acidic or basic groups within the polymer network. nih.gov The amine group in this compound could potentially be exploited to impart pH sensitivity to a polymer system.
Dye Chemistry and Pigment Intermediate Research (Excluding Toxicological Aspects)
Nitroanilines are well-established intermediates in the synthesis of azo dyes and pigments. google.com The general process involves the diazotization of the primary amine group of the nitroaniline, followed by coupling with another aromatic compound. The specific substituents on the nitroaniline ring influence the color and properties of the final dye.
This compound is listed commercially as a chemical intermediate for dyes and pigments. myskinrecipes.com While specific dyes synthesized directly from this compound are not detailed in available research, its structural similarity to other known dye precursors, such as p-chloro-o-nitroaniline and 2-chloro-4-nitroaniline (B86195), suggests its utility in this field. google.com These compounds are used to create concentrated solutions of yellow, orange, and red azo dyes. google.com The synthesis often involves reacting the nitroaniline with a coupling component in an acidic medium. google.com The ethoxypropyl group on this compound could be used to modify the solubility and fastness properties of the resulting dyes.
The table below shows examples of nitroaniline derivatives used as intermediates in dye synthesis, illustrating the role such compounds play.
| Nitroaniline Intermediate | CAS No. | Application/Product | Reference |
|---|---|---|---|
| 2-Chloro-4-nitroaniline | 121-87-9 | Intermediate for Pigments and Dyes | google.comenvironmentclearance.nic.in |
| p-Chloro-o-nitroaniline | 89-63-4 | Used in the synthesis of yellow azo dye solutions | google.com |
| p-Nitroaniline | 100-01-6 | Used in the synthesis of red azo dye solutions | google.com |
| 4-Nitroaniline (B120555) | 100-01-6 | Intermediate for Pigments | environmentclearance.nic.in |
Electronic and Optoelectronic Materials (Analogous Chromophores)
The chromophore system of this compound, characterized by the donor-acceptor substituted benzene (B151609) ring, is analogous to molecules studied for electronic and optoelectronic applications. The intramolecular charge transfer from the amino group to the nitro group gives rise to significant second-order nonlinear optical (NLO) effects, which are crucial for applications like frequency doubling of laser light. acs.org
Polymers functionalized with nitroaniline chromophores are actively researched for NLO devices. nih.gov Polysilanes, for example, are known for their unique electronic and photophysical properties and are explored for optoelectronics. researchgate.net The incorporation of chromophores like nitroaniline into polysilane side chains is a strategy to create functional materials for NLO applications. researchgate.net Similarly, organometallic polymers containing platinum and a p-nitroaniline spacer have been shown to possess NLO properties. acs.org The rigid structure and π-conjugation in these materials are beneficial for third-order NLO effects. acs.org
The specific structure of this compound, with its ortho-nitro group, would influence the charge transfer characteristics and the resulting optical properties compared to its para-substituted analogs. The flexible ethoxypropyl group could also impact the processability and bulk alignment of the chromophores within a material, which is a critical factor for achieving high NLO activity in polymer films. nih.gov
Role in Catalytic Systems or as Ligands for Metal Complexes
The nitrogen and oxygen atoms in this compound offer potential coordination sites for metal ions, suggesting its possible role as a ligand in catalysis. While direct catalytic applications of this specific compound are not widely reported, analogous structures are integral to catalysis research.
For instance, nitroaniline derivatives have been used to create organometallic polymers where the aniline derivative acts as a ligand to link transition metals like platinum and palladium. acs.org These structures are not only studied for their optical properties but also for their potential catalytic activity.
Furthermore, research into the synthesis of functional polysilanes has shown that these polymers can be used as precursors for the generation and stabilization of palladium nanoparticles. researchgate.net These polymer-stabilized nanoparticles can then act as catalysts. A functional monomer like this compound could potentially be incorporated into such a polymer to modify the nanoparticle formation or its catalytic performance.
In a different context, iron(III) and copper(I) catalyzed reactions are used for C-N and C-O bond formation to synthesize heterocyclic compounds like indolines. aablocks.com While this compound is mentioned as a product in a catalog of reagents for such syntheses, the amine functionality within its structure is precisely the type of group that participates in these copper-catalyzed N-arylation reactions, highlighting its potential reactivity as a ligand or substrate in catalytic processes. aablocks.com
Environmental Chemistry and Degradation Pathways of Nitroaniline Compounds
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes are non-biological pathways that can break down chemical compounds in the environment. For nitroanilines, the primary abiotic mechanisms considered are photolysis and hydrolysis.
Photolysis: The degradation of nitroaromatic compounds through direct absorption of sunlight in aqueous environments is typically a slow process. nih.govconicet.gov.arnih.gov Nitroaromatic compounds, including nitroanilines, absorb sunlight in the ultraviolet and blue regions of the spectrum, making them susceptible to photochemical transformation. umich.edu The quantum yields for the removal of nitrobenzene (B124822) and nitrophenols are generally low, on the order of 10⁻³ to 10⁻⁴. nih.gov The mechanism for direct photolysis of nitrobenzene has been suggested to involve a nitro-nitrite intramolecular rearrangement. nih.gov
However, the rate of photolysis can be significantly influenced by other substances present in natural waters. Dissolved humic substances, for example, have been shown to enhance the photodegradation rates of nitroaromatics, with enhancement factors ranging from 2 to 26-fold. umich.eduumich.edu This "sensitized" photolysis can be a more important degradation pathway than direct photolysis in natural aquatic systems. umich.edu Furthermore, advanced oxidation processes (AOPs), such as the combination of UV light and hydrogen peroxide (UV/H₂O₂), can dramatically accelerate the degradation of nitroaromatic compounds by producing highly reactive hydroxyl radicals. nih.govconicet.gov.ar
Hydrolysis: Hydrolysis is generally not considered a significant environmental degradation pathway for many nitroaniline compounds under typical ambient conditions of pH and temperature. scribd.com While laboratory procedures can achieve hydrolysis of nitroaniline derivatives, such as the conversion of 4-nitroacetanilide to 4-nitroaniline (B120555) using strong acid and heat, these conditions are not representative of the natural environment. scribd.com Some industrial processes may involve the hydrolysis of nitroanilines to nitrophenols, but this requires high temperatures (150-190°C) and the presence of a base and catalyst, further indicating that spontaneous hydrolysis in the environment is unlikely to be a major fate process. google.com
Biotic Degradation Pathways in Environmental Systems
Microbial activity is a crucial factor in the environmental breakdown of nitroaniline compounds. Degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving a diverse range of microorganisms and metabolic pathways. researchgate.net
Aerobic Degradation: Under aerobic conditions, several bacterial strains have demonstrated the ability to degrade nitroanilines, often utilizing them as a sole source of carbon, nitrogen, and energy. Bacteria from the genera Pseudomonas, Rhodococcus, and Bradyrhizobium are frequently implicated. ascelibrary.comasm.orgnih.gov
There are several strategies bacteria employ to initiate aerobic degradation:
Monooxygenation/Dioxygenation: Enzymes can add one or two oxygen atoms to the aromatic ring, leading to the formation of intermediates like catechols and the subsequent release of the nitro group as nitrite (B80452). ascelibrary.comasm.org
Reductive Processes: A partial reduction of the nitro group can form a hydroxylamino intermediate, which is then rearranged to a catechol. ascelibrary.com
N-Dealkylation: For N-substituted nitroanilines, such as N-methyl-4-nitroaniline (MNA), the degradation can be initiated by N-demethylation, releasing formaldehyde (B43269) and forming the corresponding primary amine (4-nitroaniline). nih.gov It is plausible that the degradation of N-(3-ethoxypropyl)-2-nitroaniline could be initiated by a similar attack on the N-alkyl side chain.
Anaerobic Degradation: Anaerobic transformation is a predominant pathway for nitroaromatic compounds. wur.nl It typically proceeds via the sequential reduction of the nitro group, which is highly electron-deficient and thus a favorable electron acceptor. researchgate.net This process is carried out by a wide range of anaerobic bacteria, including Geobacter, Thauera, and various microorganisms found in activated sludge. sci-hub.senih.govnih.gov
The primary anaerobic pathway involves:
Reduction of the nitro group (-NO₂) to a nitroso group (-NO).
Further reduction to a hydroxylamino group (-NHOH).
Final reduction to an amino group (-NH₂). researchgate.net
This reductive pathway transforms the parent nitroaniline into a corresponding phenylenediamine. sci-hub.se For instance, the anaerobic degradation of 2-chloro-4-nitroaniline (B86195) can yield 2-chloro-1,4-diaminobenzene. oup.com These reductive steps are considered a detoxification process, as the resulting aromatic amines are generally less toxic to methanogenic bacteria than the parent nitroaromatics. oup.com
Table 1: Examples of Microbial Degradation of Nitroaniline Compounds
| Compound | Microorganism(s) | Conditions | Key Findings | Reference(s) |
| N-Methyl-4-nitroaniline | Pseudomonas sp. strain FK357 | Aerobic | Utilized as sole carbon, nitrogen, and energy source. Pathway initiated by N-demethylation. | nih.gov |
| 4-Nitroaniline | Mixed culture (Acinetobacter sp., Citrobacter freundii, Klebsiella oxytoca) | Aerobic | Complete removal of 100 µmol/L within 72 hours. | nih.gov |
| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 | Anaerobic | Transformation of the nitro group to an amino group, followed by dechlorination. | sci-hub.senih.gov |
| 2-Chloro-4-nitroaniline | Thauera aromatica KT9 | Anaerobic | Dechlorination occurred before the reduction of the nitro group. | sci-hub.senih.gov |
| 3-Nitroaniline (B104315) | Mixed bacterial populations | Aerobic | Transformation rate was slower than aniline (B41778) and chloroanilines; primary products are catechols. | nih.gov |
| Various Nitroaromatics | Rhodococcus opacus | Aerobic | Capable of degrading various nitroaromatic compounds, including nitrophenols. | ascelibrary.comresearchgate.net |
Transformation Products and Their Environmental Fates
The degradation of nitroanilines leads to various transformation products, the nature of which depends on the specific compound and the environmental conditions.
Under abiotic conditions, photolysis can generate intermediates such as nitrophenols, nitrohydroquinone, and nitrosobenzene (B162901). nih.gov
In aerobic biodegradation , the initial products of N-substituted compounds can be the corresponding non-substituted nitroaniline, as seen with the formation of 4-nitroaniline from N-methyl-4-nitroaniline. nih.gov Subsequent steps often involve the formation of aminophenols and benzenetriols, which can then undergo ring fission, leading to complete mineralization. nih.gov The removal of the nitro group as nitrite is a common feature of aerobic pathways. nih.govacs.org
Under anaerobic conditions , the primary transformation products are the partially and fully reduced intermediates: nitrosoanilines, hydroxylaminoanilines, and phenylenediamines. researchgate.netsci-hub.se For this compound, the expected final reduction product would be N¹-(3-ethoxypropyl)benzene-1,2-diamine. These intermediates, particularly the nitroso and hydroxylamino derivatives, can be reactive and are sometimes more carcinogenic or mutagenic than the parent compound. sci-hub.seoup.com In some cases, these reactive intermediates can couple to form persistent azo-dimers. researchgate.netnih.gov The ultimate fate of the resulting diamines can vary; some may be further degraded, while others may persist in the environment. oup.com
Methodologies for Environmental Monitoring and Analysis
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of nitroanilines in environmental matrices like water and soil. thermofisher.comepa.gov Due to their toxicity and potential for widespread distribution, various techniques have been developed for their determination. researchgate.netresearchgate.net
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), typically coupled with Ultraviolet (UV) detection, is one of the most common and reliable techniques for analyzing nitroanilines. thermofisher.comchromatographyonline.com It is often preferred over Gas Chromatography (GC) because nitroanilines can be thermolabile and polar, which may necessitate a cumbersome derivatization step for GC analysis. thermofisher.comchromatographyonline.com
To achieve the low detection limits required for environmental samples, a pre-concentration step is often necessary. Solid-Phase Extraction (SPE) is widely used for this purpose, effectively extracting and concentrating nitroanilines from water samples. Modern systems can automate this process using on-line SPE coupled directly to the HPLC system, which improves efficiency and reproducibility. thermofisher.comchromatographyonline.com
Other Analytical Techniques: Besides chromatography, other methods have been developed for the detection of nitroanilines:
Capillary Zone Electrophoresis (CZE): This technique separates isomers based on their differential migration in an electric field and can be coupled with amperometric detection for high sensitivity. researchgate.net
Spectrophotometry: Colorimetric methods based on diazotization and coupling reactions can provide a simple and cost-effective way to determine nitroaniline concentrations. zenodo.orgniscpr.res.in
Fluorescent Sensors: Novel analytical tools, such as those based on molecularly imprinted polymers, offer rapid and highly sensitive detection of specific nitroaniline isomers. researchgate.net
Table 2: Common Analytical Methods for Nitroaniline Determination
| Technique | Principle | Application/Advantages | Reference(s) |
| HPLC-UV | Chromatographic separation followed by UV light absorption measurement. | Widely used, reliable, suitable for non-volatile and polar compounds without derivatization. | thermofisher.comchromatographyonline.com |
| On-line SPE-HPLC | Automated Solid-Phase Extraction for sample pre-concentration directly coupled to HPLC. | High sensitivity, full automation, reduced sample handling and contamination risk. | thermofisher.comchromatographyonline.com |
| GC | Chromatographic separation in the gas phase. | Effective for volatile compounds; may require derivatization for polar analytes like nitroanilines. | thermofisher.comchromatographyonline.com |
| Capillary Zone Electrophoresis (CZE) | Separation based on electrophoretic mobility in a capillary. | Good for separating isomers, requires small sample volumes. | researchgate.net |
| Spectrophotometry | Measurement of light absorption of colored derivatives formed by chemical reaction. | Simple, cost-effective, suitable for screening. | zenodo.orgniscpr.res.in |
Future Research Directions and Concluding Perspectives
Emerging Synthetic Strategies for Complex Nitroaromatic Amines
The synthesis of nitroaromatic amines, including N-(3-ethoxypropyl)-2-nitroaniline, has traditionally relied on methods such as the nitration of aromatic precursors followed by reduction, or nucleophilic aromatic substitution. researchgate.netjsynthchem.com For instance, a common route involves reacting a halo-nitroaromatic compound, like 4-fluoro-3-nitroaniline, with the appropriate amine. google.com However, these methods can suffer from issues with regioselectivity, harsh reaction conditions, and the generation of significant waste. researchgate.netmdpi.com Modern synthetic chemistry offers a range of more efficient, selective, and sustainable alternatives that represent promising avenues for future research. acs.orgresearchgate.net
New strategies are deeply needed for creating complex functionalized molecules, which includes developing highly efficient and selective methods for nitro group reduction that tolerate a wide array of other functional groups. acs.orgresearchgate.net The catalytic hydrogenation of aromatic nitro compounds is a key industrial process for producing amines. researchgate.net Recent advancements focus on milder and more chemoselective reduction techniques. Iron-catalyzed reductions, for example, have gained prominence as a cost-effective and environmentally benign option. acs.org The use of iron(salen) complexes or other ligated iron catalysts can achieve the reduction of nitro groups under mild, room-temperature conditions, showing good tolerance for other functional groups that might be present in the molecule. acs.orgacs.org
Furthermore, transfer hydrogenation, which utilizes hydrogen donors like ammonia (B1221849) borane, formic acid, or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, circumvents the need for high-pressure gaseous hydrogen, enhancing laboratory safety and scalability. researchgate.netacs.org These modern methods should be investigated for the synthesis of this compound and its analogues to improve yield, purity, and functional group compatibility. acs.org
| Synthetic Strategy | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Traditional Nucleophilic Substitution | Reaction of a halo-nitroaromatic (e.g., 4-fluoro-3-nitroaniline) with an amine (e.g., 3-ethoxypropan-1-amine). | Direct, well-established procedure. | google.com |
| Iron-Catalyzed Nitro Reduction | Use of simple and complex iron salts (e.g., FeBr₂, [Fe(salen)₂]-μ-oxo) as catalysts for the reduction of a precursor nitro compound. | Low cost, low toxicity, mild reaction conditions, and high chemoselectivity. | acs.orgacs.orgcam.ac.uk |
| Catalytic Transfer Hydrogenation | Reduction of the nitro group using a hydrogen donor (e.g., ammonia borane, formic acid) and a transition metal catalyst (e.g., Ni, Cu). | Avoids the use of high-pressure H₂ gas, enhanced safety, and good functional group tolerance. | researchgate.netacs.org |
| Photochemical Amination | Direct amination of aryl chlorides using an ammonia source like a Werner hexammine complex under light irradiation. | Potentially atom- and step-economical, offering a novel route to primary and secondary aryl amines. | researchgate.net |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring provide real-time data on reactant consumption, product formation, and the appearance of transient intermediates. researchgate.net For the synthesis of this compound, these techniques could be invaluable.
For example, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can simultaneously monitor changes in the concentration of species in both liquid and solid phases. researchgate.net In the context of reducing a precursor like 1-ethoxy-3-(2-nitro-phenoxy)propane, these methods could track the disappearance of the nitro group vibrational bands and the appearance of amine group bands.
Mass spectrometry techniques are also powerful for mechanistic studies. Recent research on iron-catalyzed nitro reductions has employed methods like Liquid Injection Field Desorption Ionization Mass Spectrometry (LIFDI-MS) and Electrospray Ionization Liquid Chromatography Mass Spectrometry (ESI-LCMS). acs.orgcam.ac.uk These techniques have successfully identified short-lived catalytic intermediates, such as iron-hydride species. acs.orgcam.ac.uk Applying these advanced analytical tools to the synthesis of this compound could help elucidate the reaction pathway, identify potential side reactions, and optimize conditions for maximizing yield and purity by observing intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine species. acs.orgacs.org
| Technique | Information Provided | Application in this compound Synthesis | References |
|---|---|---|---|
| ATR-FTIR Spectroscopy | Real-time concentration changes of soluble species. | Monitoring the conversion of the nitro group to an amino group. | researchgate.net |
| Raman Spectroscopy | Real-time information on both dissolved and solid-phase species. | Tracking catalyst state and consumption of solid reactants. | researchgate.net |
| In-situ NMR Spectroscopy | Detailed structural information on intermediates and products over time. | Identifying and quantifying transient intermediates like nitroso and hydroxylamine (B1172632) species. | acs.orgacs.org |
| Mass Spectrometry (LIFDI-MS, ESI-LCMS) | Detection of short-lived, low-concentration catalytic intermediates. | Identifying key species in the catalytic cycle, such as metal-hydride complexes. | acs.orgcam.ac.uk |
High-Throughput Screening for Novel Reactivity and Derivatives
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify molecules with desired properties. nih.goveurekalert.org This methodology could be powerfully applied to the this compound scaffold to discover novel derivatives with enhanced or entirely new functionalities.
A forward-thinking research program could involve creating a chemical library based on the this compound structure. Modifications could be made to the ethoxypropyl side chain, or different substituents could be added to the aromatic ring. This library of derivatives could then be screened for various properties. For instance, given that many nitroaromatics have applications in medicine and materials science, an HTS campaign could search for derivatives with specific biological activity or unique optical properties. scielo.bracs.org
One could envision a cell-based assay to screen for compounds that are selectively cytotoxic to cancer cells, particularly under hypoxic conditions where the nitro group can be reduced to activate the drug. acs.org Alternatively, the library could be screened for compounds that act as sensors for other nitroaromatic compounds, which are common environmental pollutants. acs.org The development of HTS methods, combining microfluidics and biosensors, allows for the rapid identification of promising candidates from vast libraries, accelerating the discovery process. eurekalert.org
| Step | Description | Objective | References |
|---|---|---|---|
| 1. Library Synthesis | Create a diverse library of analogues by varying the alkyl chain and aromatic substituents of this compound. | Generate chemical diversity for screening. | researchgate.net |
| 2. Assay Development | Design a specific assay, e.g., a fluorescence-based cell viability assay for cancer cells or a colorimetric assay for binding to a target protein. | Establish a reliable and rapid method for measuring the desired activity. | nih.govnih.gov |
| 3. High-Throughput Screening | Use automated robotic systems to test the entire library against the developed assay in microplate format. | Identify initial "hits" that show activity. | eurekalert.org |
| 4. Hit Confirmation & Validation | Re-test initial hits and perform dose-response curves to confirm activity and determine potency (e.g., IC₅₀). | Eliminate false positives and prioritize the most potent compounds for further study. | nih.gov |
Interdisciplinary Research Opportunities in Chemical Science
The full potential of a chemical compound is often realized at the intersection of different scientific disciplines. columbia.edu this compound and its derivatives present numerous opportunities for collaborative, interdisciplinary research.
Medicinal Chemistry and Oncology: The nitro group is a well-known hypoxia-activated promoiety. In the low-oxygen environment of solid tumors, nitroarenes can be reduced to cytotoxic species. acs.org An interdisciplinary project with biologists and oncologists could explore derivatives of this compound as potential radiotherapy-activated prodrugs. acs.org
Materials Science and Engineering: Aromatic amines and nitro compounds are foundational building blocks for dyes, polymers, and other functional materials. researchgate.netscielo.br Collaboration with materials scientists could lead to the development of new polymers with tailored thermal or optical properties, or novel dyes.
Environmental Science and Sensor Technology: Nitroaromatic compounds are significant environmental pollutants, often originating from industrial processes and explosives. researchgate.net Research in collaboration with environmental and analytical chemists could focus on developing derivatives of this compound as components of chemical sensors. Recent work on melanin-inspired compounds for detecting nitroaromatics highlights the potential for creating low-cost, effective sensing materials. acs.org
By bridging the gap between core chemical synthesis and applied fields, the scientific community can uncover novel applications and deepen the fundamental understanding of compounds like this compound, driving innovation across the chemical sciences.
Q & A
Basic: What are the common synthetic routes for N-(3-ethoxypropyl)-2-nitroaniline?
Answer:
The synthesis typically involves nucleophilic substitution of 2-nitrochlorobenzene with 3-ethoxypropylamine. This reaction proceeds under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) at elevated temperatures (80–100°C) for 6–12 hours. Microwave-assisted synthesis can enhance reaction efficiency, reducing time to 1–2 hours while maintaining yields >80% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Characterization should include H/C NMR, FTIR, and mass spectrometry to confirm substitution and nitro group retention.
Advanced: How does the ethoxypropyl substituent influence the electronic and catalytic properties of 2-nitroaniline derivatives?
Answer:
The ethoxypropyl group introduces steric hindrance and electron-donating effects via the ether oxygen, altering the electron density of the aromatic ring. This modification reduces the nitro group's electrophilicity, potentially slowing reduction kinetics compared to unsubstituted 2-nitroaniline. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and partial charge distribution. Experimentally, cyclic voltammetry reveals shifts in reduction potentials (e.g., −0.45 V vs. −0.38 V for 2-nitroaniline in aqueous NaBH) . Catalytic reduction rates with Au/SiO nanoparticles may decrease by 20–30% due to steric constraints .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Chromatography: HPLC with C18 columns (acetonitrile/water mobile phase) evaluates purity (>95% required for catalytic studies).
- Mass Spectrometry: ESI-MS in positive ion mode identifies [M+H] peaks (calculated m/z: 239.3 for CHNO) .
Advanced: How do solvent polarity and catalyst support materials affect the reduction kinetics of this compound?
Answer:
- Solvent Effects: Polar solvents (e.g., water, ethanol) enhance reaction rates by stabilizing intermediates. In aqueous NaBH, pseudo-first-order rate constants () for Au/SiO-catalyzed reduction are ~1.2 × 10 s, compared to 0.8 × 10 s in ethanol .
- Catalyst Supports:
- SiO: High surface area (300–500 m/g) maximizes Au nanoparticle dispersion, achieving TOF values of 1200 h.
- Reduced Graphene Oxide (RGO): Enhances electron transfer, reducing induction time by 40% .
Kinetic data should be acquired via in situ UV-Vis spectroscopy (monitoring nitro group decay at 450 nm) .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Store in airtight containers at 2–8°C to prevent decomposition.
- Toxicity: Classified as harmful if swallowed (H302) and a skin irritant (H315). Emergency procedures include rinsing eyes with water (15+ minutes) and using activated charcoal for ingestion .
Advanced: Can this compound serve as a fluorescence quencher in sensor applications?
Answer:
Yes, the nitro group acts as an electron-deficient moiety, enabling fluorescence quenching via photoinduced electron transfer (PET). When integrated into Zn-BTC metal-organic frameworks (MOFs), it exhibits a quenching efficiency () of ~1.5 × 10 M for nitroaromatic detection. Sensitivity is lower than 2-nitroaniline ( M) due to reduced electron-withdrawing capacity . Electrochemical sensors using Ce-doped SnO nanosheets achieve a detection limit of 6.3 nM, with interference <5% from common ions (Na, K) .
Advanced: How does the ethoxypropyl group impact biodegradation pathways of nitroaniline derivatives?
Answer:
The ethoxypropyl chain introduces resistance to microbial degradation. In anaerobic sludge, cleavage of the ether bond occurs first (via hydrolases), followed by nitro group reduction to amine. Complete mineralization requires 14–21 days, compared to 7 days for 2-nitroaniline. GC-MS analysis identifies intermediates like 3-ethoxypropylamine and o-phenylenediamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
